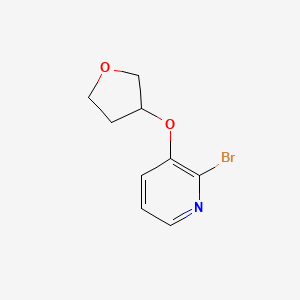
2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine is a chemical compound with the molecular formula C9H10BrNO2 . It is also known by other synonyms such as 2-Bromo-4-(oxolan-3-yloxy)pyridine and 2-bromo-3-(tetrahydro-3-furanyloxy)pyridine .
Molecular Structure Analysis
The molecular structure of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine consists of a pyridine ring with a bromine atom attached at the 2nd position and a tetrahydrofuran ring attached at the 3rd position via an oxygen atom . The InChI code for this compound isInChI=1S/C9H10BrNO2/c10-9-8 (2-1-4-11-9)13-7-3-5-12-6-7/h1-2,4,7H,3,5-6H2 . Physical And Chemical Properties Analysis
The molecular weight of 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine is 244.08 g/mol . It has a XLogP3-AA value of 1.9, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds . Its exact mass and monoisotopic mass are both 242.98949 g/mol . The topological polar surface area is 31.4 Ų .Aplicaciones Científicas De Investigación
Molecular Structure and Spectral Analysis
The compound 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine can be utilized in the study of molecular structures and spectral analysis. Techniques like Density Functional Theory (DFT) and Hartree-Fock (HF) methods can be applied to optimize the molecular structure of the compound. The molecular electrostatic potential (MEP) can be computed to understand the electron distribution within the molecule. Additionally, the compound’s UV–visible spectrum can be analyzed in different solvents to study its electronic transitions .
Bromodomain Inhibitors
In the field of medicinal chemistry, this compound may serve as a precursor for synthesizing bromodomain inhibitors. These inhibitors can play a crucial role in regulating gene expression and are potential therapeutic agents for treating various diseases, including cancer. The compound’s ability to form stable monomers and dimers makes it a valuable candidate for further research in drug development .
Organic Synthesis Intermediates
2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine can act as an intermediate in organic synthesis. Its brominated pyridine moiety is a versatile functional group that can undergo various chemical reactions, leading to the formation of complex organic molecules. This property is particularly useful in synthesizing pharmaceuticals and agrochemicals .
α-Bromination Reactions
This compound can be involved in α-bromination reactions of carbonyl compounds, which are significant in organic chemistry. The α-brominated products are essential intermediates for further chemical transformations. Such reactions can be employed in experimental teaching to engage undergraduates in innovative chemistry experiments .
Non-Covalent Interaction Studies
The study of non-covalent interactions is vital for understanding molecular recognition and binding processes. 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine can be used to perform reduced density gradient (RDG) analysis, which helps describe these interactions. This analysis is crucial for designing molecules with specific binding properties .
Thermodynamic Function Analysis
The compound’s thermodynamic functions can be reported using spectroscopic data and statistical methods. This analysis reveals the correlations between these functions and temperature, providing insights into the stability and reactivity of the compound under various conditions .
Molecular Docking Studies
Molecular docking studies can be conducted using 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine to predict its interaction with biological targets. This is particularly useful in drug discovery, where the compound’s binding affinity and mode of action can be explored .
Educational Tool in Chemistry
Lastly, the compound can be used as an educational tool in chemistry curricula. Its diverse reactivity and applications in various fields make it an excellent subject for teaching fundamental concepts in organic chemistry and for fostering innovation and practical skills among students .
Propiedades
IUPAC Name |
2-bromo-3-(oxolan-3-yloxy)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-9-8(2-1-4-11-9)13-7-3-5-12-6-7/h1-2,4,7H,3,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGUYDTYMGKHMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(N=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

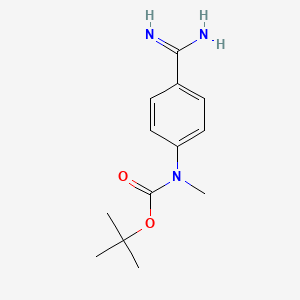
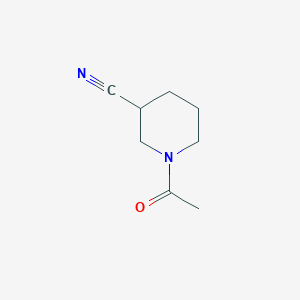
![1-{Bicyclo[2.2.1]heptan-2-yl}piperazine](/img/structure/B1375178.png)
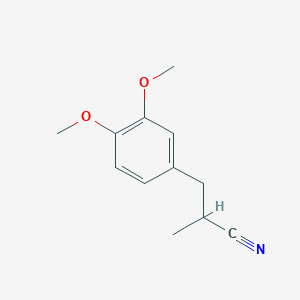
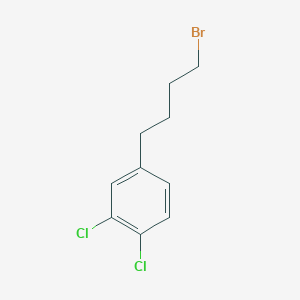
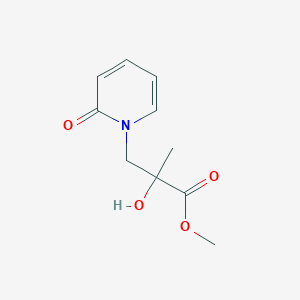
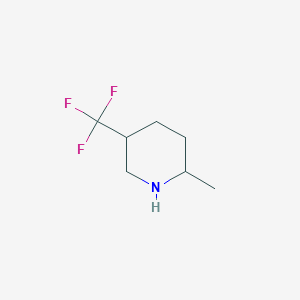
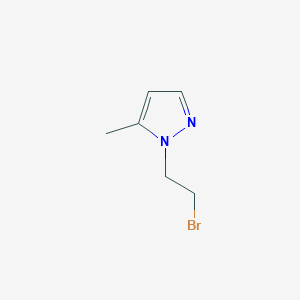
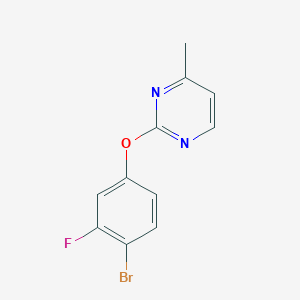
methanone](/img/structure/B1375192.png)
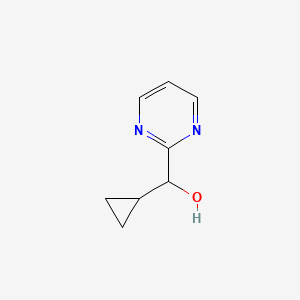
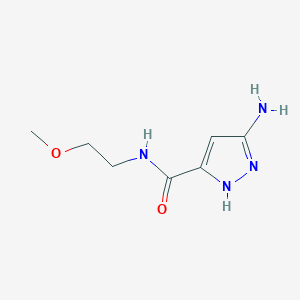
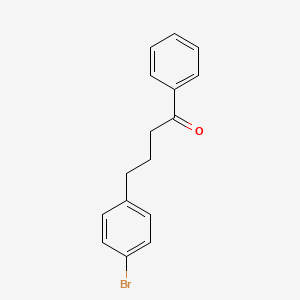
![3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B1375197.png)